Ercalcitriol-13C,d3

Isotope Dilution Mass Spectrometry Internal Standard Purity Vitamin D Metabolite Quantification

Why Ercalcitriol-13C,d3? This dual-labeled (¹³C, d₃) analog of the active vitamin D₂ metabolite ercalcitriol is the only analytically valid internal standard for ercalcitriol LC-MS/MS assays. Its unique +4 Da mass shift and identical chromatographic behavior prevent isobaric interference and ensure accurate matrix-effect correction, unlike generic D₃-labeled standards that do not co-elute. Essential for clinical vitamin D₂ supplementation studies, renal disease research, and multiplexed vitamin D metabolite panels. Request bulk or custom packaging for your validated method.

Molecular Formula C28H44O3
Molecular Weight 432.7 g/mol
Cat. No. B12407738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErcalcitriol-13C,d3
Molecular FormulaC28H44O3
Molecular Weight432.7 g/mol
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2+1D3
InChIKeyZGLHBRQAEXKACO-YPJIJDDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ercalcitriol-13C,d3: A Dual-Labeled Stable Isotope Vitamin D Metabolite for Quantitative LC-MS/MS Analysis


Ercalcitriol-13C,d3 is a stable isotope-labeled analog of ercalcitriol (1α,25-dihydroxyvitamin D2), the active metabolite of vitamin D2 [1]. It incorporates both carbon-13 (¹³C) and deuterium (²H) atoms, resulting in a molecular weight shift of +4 relative to the unlabeled compound (C₂₇¹³CH₄₁D₃O₃, MW 432.66 vs. unlabeled C₂₈H₄₄O₃, MW 428.65) . This compound is primarily intended for use as an internal standard in quantitative bioanalytical workflows, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of ercalcitriol and related vitamin D metabolites in complex biological matrices [2]. Its dual labeling provides a unique mass signature that is distinct from other vitamin D standards, minimizing isotopic overlap and enhancing analytical specificity [3].

Ercalcitriol-13C,d3: Critical Limitations of Generic Substitution in Vitamin D Metabolite Quantification


Generic substitution of Ercalcitriol-13C,d3 with other labeled vitamin D standards is analytically invalid due to fundamental differences in their isotopic design, metabolic origin, and chromatographic behavior. Vitamin D assays often require simultaneous quantification of multiple metabolites derived from both vitamin D₂ and D₃ pathways [1]. A standard labeled for calcitriol (D₃-derived) will not co-elute identically with ercalcitriol (D₂-derived), leading to inaccurate matrix effect correction [2]. Furthermore, the degree and type of labeling (e.g., single ¹³C vs. dual ¹³C/²H) critically impact the mass shift and potential for isotopic interference, especially in high-resolution mass spectrometry where isobaric interferences from natural isotope abundance can compromise accuracy [3]. Using a non-analogous or inadequately labeled internal standard directly undermines the fundamental principle of isotope dilution mass spectrometry, which relies on the near-identical physicochemical behavior of the standard and analyte throughout sample preparation and ionization [4].

Ercalcitriol-13C,d3: A Comparative Evidence Matrix for Informed Procurement


Isotopic Purity and Labeling Efficiency: Dual-Labeled ¹³C/d₃ vs. Unlabeled Ercalcitriol

Ercalcitriol-13C,d3 is synthesized with a defined isotopic labeling pattern, replacing one carbon-12 atom with carbon-13 and three hydrogen atoms with deuterium. This results in a molecular formula of C₂₇¹³CH₄₁D₃O₃ and a nominal mass shift of +4 Da compared to unlabeled ercalcitriol (C₂₈H₄₄O₃) . In contrast, unlabeled ercalcitriol, when used as an external standard or in non-MS methods, provides no means for internal correction of matrix effects or instrument variability [1].

Isotope Dilution Mass Spectrometry Internal Standard Purity Vitamin D Metabolite Quantification

Chromatographic Co-Elution: Ercalcitriol-13C,d3 vs. Calcitriol-d6 as Internal Standards

The fundamental requirement for an effective internal standard in LC-MS/MS is its co-elution with the target analyte. Ercalcitriol-13C,d3, being a direct analog of the D₂-derived metabolite, co-elutes precisely with endogenous ercalcitriol under standard reversed-phase HPLC conditions [1]. Using a non-analogous internal standard, such as calcitriol-d6 (a labeled D₃ metabolite), can introduce significant quantitative bias. While structurally similar, ercalcitriol and calcitriol exhibit slight differences in retention time, leading to differential matrix effects during electrospray ionization (ESI) [2]. A comparative study on vitamin D assays demonstrated that non-co-eluting internal standards can produce results with up to 20% bias compared to methods using co-eluting, isotopically-labeled analogs [3].

LC-MS/MS Matrix Effect Correction Isotope Dilution Vitamin D Metabolite Panel

Analytical Sensitivity and Dynamic Range: Dual-Labeled vs. Single-Labeled Vitamin D Standards

The dual-labeling strategy (¹³C and ²H) of Ercalcitriol-13C,d3 provides a +4 Da mass shift, which is advantageous over single-isotope labels (e.g., only deuterium or only ¹³C) in complex biological matrices [1]. A +4 Da shift reduces the potential for signal overlap with the M+2 or M+4 isotopic peaks of the endogenous analyte that arise from natural ¹³C and ²H abundance [2]. While direct quantitative data comparing the limit of detection (LOD) achieved with this specific standard versus others is proprietary or method-specific, the underlying mass spectrometry principle is well-established: a larger, clean mass shift minimizes background noise at the quantification channel, thereby improving the signal-to-noise ratio and the lower limit of quantification (LLOQ) [3]. This is particularly critical for ercalcitriol, which circulates at low pg/mL (pmol/L) concentrations [4].

LC-MS/MS Sensitivity Isotopic Interference Vitamin D Metabolite Panel

Multi-Analyte Panel Specificity: Ercalcitriol-13C,d3 vs. Structural Analogs for D₂ Pathway Tracking

In research contexts requiring distinction between vitamin D₂ (ergocalciferol) and vitamin D₃ (cholecalciferol) metabolic pathways, the choice of internal standard is critical. Ercalcitriol-13C,d3 is specific to the D₂ pathway, as ercalcitriol is the terminal active metabolite of vitamin D₂ [1]. Using a D₃-derived standard, such as calcitriol-13C₅, would be inappropriate for accurately quantifying D₂ metabolites due to potential differences in ionization efficiency and recovery, as well as the risk of misassignment in the chromatogram [2]. Studies on gene expression have confirmed that vitamin D₂ and D₃ metabolites exert overlapping but distinct biological effects, underscoring the need for separate, pathway-specific analytical methods [3].

Vitamin D Metabolomics Pathway-Specific Quantification Dietary Supplement Research

Ercalcitriol-13C,d3: Targeted Research and Bioanalytical Workflows for Optimal Use


Clinical Bioanalysis: Accurate Quantification of Low-Abundance Ercalcitriol in Human Serum

Ercalcitriol-13C,d3 is the optimal internal standard for developing and validating LC-MS/MS assays to measure ercalcitriol concentrations in human serum or plasma. As established, its near-identical physicochemical properties and co-elution with the endogenous analyte enable precise correction for matrix effects and ionization variability, which is crucial given ercalcitriol's low physiological levels (pmol/L range) [1]. This is essential for clinical studies investigating vitamin D₂ supplementation efficacy, renal disease, or calcium homeostasis disorders where accurate measurement of the active D₂ metabolite is required .

Pharmacokinetic and Metabolism Studies: Tracing Exogenous Vitamin D₂ in Preclinical Models

In preclinical research involving the administration of vitamin D₂ or its precursors, Ercalcitriol-13C,d3 serves as a critical internal standard for quantifying the resulting levels of the active metabolite, ercalcitriol. This is particularly important in studies using rat models, where ercalcitriol has demonstrated antirachitic activity equipotent to calcitriol [1]. The use of this labeled standard ensures that changes in endogenous ercalcitriol due to dietary or pharmaceutical intervention can be accurately measured, distinguishing them from background or matrix-related variability .

Multi-Analyte Vitamin D Panel Development: Ensuring Assay Specificity in Clinical Chemistry

For clinical laboratories and research core facilities developing multiplexed LC-MS/MS assays for vitamin D metabolites (e.g., 25(OH)D₂, 25(OH)D₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃, 24,25(OH)₂D₃), Ercalcitriol-13C,d3 is a necessary component. Its use ensures accurate quantification of the D₂-derived active hormone, while distinct internal standards (like calcitriol-13C₅ or calcitriol-d₆) are used for their respective D₃-derived analytes [1]. This approach is fundamental to preventing cross-pathway analytical errors and generating reliable data for clinical decision-making or large-scale epidemiological studies .

Reference Material and Quality Control (QC) Preparation

Due to its defined isotopic purity and stable nature, Ercalcitriol-13C,d3 is suitable for preparing calibration standards and quality control (QC) materials for LC-MS/MS assays. This supports the rigorous validation of analytical methods in compliance with bioanalytical method validation guidelines, ensuring long-term assay reproducibility and accuracy across different batches and laboratories [1].

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